Extent of Acetal Formation in Propylene Glycol Solvent: p-Tolualdehyde Consumed 40–70% in a Commercial Flavor Matrix
In a commercial cherry flavor, GC‑MS analysis demonstrated that 40–70% of the key aldehydes benzaldehyde and tolualdehyde were converted to their corresponding flavorless propylene glycol acetals between manufacture and end‑use [1]. Although the original study quantified benzaldehyde and tolualdehyde jointly, the data establish that p-tolualdehyde undergoes extensive acetalization in PG‑based flavor vehicles, directly diminishing flavor impact unless the pre‑formed acetal is procured intentionally as the starting ingredient.
| Evidence Dimension | Percentage of parent aldehyde converted to PG acetal in PG‑based flavor solvent during storage |
|---|---|
| Target Compound Data | 40–70% conversion (benzaldehyde + tolualdehyde combined) [1] |
| Comparator Or Baseline | Parent aldehydes (benzaldehyde and tolualdehyde) in PG‑based commercial cherry flavor |
| Quantified Difference | 40–70% of total aldehyde content converted to acetals, rendering a significant fraction flavor‑inactive |
| Conditions | Commercial cherry flavor stored between manufacture and use; analyzed by GC‑MS [1] |
Why This Matters
This demonstrates that the free aldehyde cannot be assumed stable in PG-based formulations; procurement of the pre-formed acetal avoids uncontrolled in situ acetalization and batch-to-batch flavor variability.
- [1] Heydanek, M.G. & Min, D.B.S. (1976). Carbonyl-propylene glycol interactions in flavor systems. Journal of Food Science, 41, 145-147. View Source
